1-(6-amino-2-chloropyridin-3-yl)ethan-1-one
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Overview
Description
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one typically involves the chlorination of 3-acetylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridin-3-yl)ethan-1-one: This compound is similar but lacks the amino group, which can significantly alter its chemical properties and reactivity.
2-amino-1-(2-chloropyridin-3-yl)ethan-1-one: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2028305-67-9 |
---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
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